molecular formula C10H9ClO3 B11892930 Ethyl 3-chloro-5-formylbenzoate

Ethyl 3-chloro-5-formylbenzoate

Cat. No.: B11892930
M. Wt: 212.63 g/mol
InChI Key: IERNMROKCZGMKS-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-formylbenzoate (CAS 1823945-12-5) is a versatile benzoate ester derivative valued in organic synthesis and medicinal chemistry research. This compound features both an ester and a formyl group on a chloro-substituted benzene ring, making it a valuable multifunctional synthetic building block for constructing more complex molecules . Its molecular formula is C 10 H 9 ClO 3 and it has a molecular weight of 212.63 g/mol . As a chlorinated aromatic compound , it falls into a category of structures of high interest in pharmaceutical development. Chlorine atoms are a common feature in medicinal chemistry, used to fine-tune the properties of drug candidates; more than 250 FDA-approved drugs contain chlorine . The specific placement of the chloro and formyl substituents on the benzoate scaffold makes this compound a key intermediate for researchers exploring new chemical entities in drug discovery programs. The reactive aldehyde group is particularly useful for conducting condensation reactions and forming carbon-carbon bonds, which is essential in heterocyclic and scaffold synthesis . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . For safe handling, please refer to the associated Safety Data Sheet. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

ethyl 3-chloro-5-formylbenzoate

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3

InChI Key

IERNMROKCZGMKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)Cl

Origin of Product

United States

Synthetic Methodologies and Route Development for Ethyl 3 Chloro 5 Formylbenzoate

Retrosynthetic Analysis and Critical Disconnections for Target Molecule Assembly

A retrosynthetic analysis of ethyl 3-chloro-5-formylbenzoate reveals two primary disconnections. The first involves the formyl group, and the second, the chloro group. This suggests that the synthesis can be approached by either formylating a chlorinated precursor or chlorinating a formylated precursor. The ester functionality is typically introduced at the beginning or end of the synthesis, depending on the stability of the intermediates and the compatibility of the reaction conditions.

The two main retrosynthetic pathways are:

Pathway A: Disconnecting the formyl group leads to ethyl 3-chlorobenzoate (B1228886) as a key intermediate. This pathway requires a regioselective formylation at the 5-position of the substituted benzene (B151609) ring.

Pathway B: Disconnecting the chloro group points to ethyl 3-formylbenzoate as the precursor. This route necessitates a regioselective chlorination at the 5-position, which is meta to both the ester and formyl groups.

The choice between these pathways depends on the availability and cost of starting materials, as well as the efficiency and regioselectivity of the respective formylation and halogenation reactions.

Classical and Modern Approaches for Regioselective Aromatic Formylation

The introduction of a formyl group onto an aromatic ring can be accomplished through various methods, each with its own advantages and limitations. For the synthesis of this compound, the directing effects of the existing substituents on the benzene ring are crucial for achieving the desired regioselectivity.

Vilsmeier-Haack Formylation Strategies and Optimizations

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org It involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comchemistrysteps.com The resulting electrophilic iminium salt then reacts with the aromatic substrate. jk-sci.comchemistrysteps.com

For the synthesis of this compound starting from ethyl 3-chlorobenzoate, the Vilsmeier-Haack reaction could be a viable option. However, the success of this reaction is highly dependent on the electronic nature of the substrate. The ester and chloro groups are both deactivating, which can make the aromatic ring less susceptible to electrophilic attack by the Vilsmeier reagent. chemistrysteps.com Therefore, optimization of reaction conditions, such as temperature and the use of more reactive Vilsmeier reagents, may be necessary to achieve a reasonable yield. The reaction generally favors formylation at positions activated by electron-donating groups and can be influenced by steric hindrance. jk-sci.com

Reimer-Tiemann and Gattermann-Koch Variants Applied to Aromatic Substrates

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols, where a phenoxide ion is treated with chloroform (B151607) in a basic solution. wikipedia.orgmychemblog.comunacademy.com This method is generally not applicable to non-phenolic substrates like ethyl 3-chlorobenzoate.

The Gattermann-Koch reaction and its modifications are used for the formylation of aromatic hydrocarbons and some of their derivatives. wikipedia.orgwikipedia.orgthermofisher.com The classical Gattermann-Koch reaction employs carbon monoxide and hydrochloric acid under high pressure with a catalyst mixture of copper(I) chloride and aluminum chloride. wikipedia.org A key limitation of the Gattermann-Koch reaction is its general inapplicability to phenol (B47542) and phenol ether substrates. wikipedia.org

The Gattermann reaction is a related method that uses hydrogen cyanide and a Lewis acid catalyst. wikipedia.orgwikipedia.org An important modification, known as the Adams modification, generates HCN in situ from zinc cyanide and hydrochloric acid, which is safer to handle. thermofisher.com This method is suitable for the formylation of phenols, phenolic ethers, and certain heteroaromatic compounds. thermofisher.com However, for a deactivated substrate like ethyl 3-chlorobenzoate, these reactions may not be efficient.

Advanced Formylation Protocols: Ortho-Lithiation and Directed Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

In the context of synthesizing this compound, if one were to start with a precursor containing a suitable DMG, this method could be highly effective. For instance, a protected hydroxymethyl or an amide group can act as a DMG. After ortho-lithiation, the introduction of a formyl group can be achieved by quenching the aryllithium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF). The carboxylic acid group itself can also direct ortho-lithiation under specific conditions. researchgate.netrsc.org

Regioselective Halogenation Techniques for Substituted Benzoic Esters

The introduction of a chlorine atom at a specific position on a substituted benzoic ester requires careful control of the reaction conditions to achieve the desired regioselectivity.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic halogenation is a common method for introducing halogens onto a benzene ring. masterorganicchemistry.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. msu.edu For the synthesis of this compound from ethyl 3-formylbenzoate, the ester and formyl groups are both meta-directing and deactivating. msu.edu

Therefore, direct chlorination of ethyl 3-formylbenzoate would be expected to yield the desired 3-chloro-5-formylbenzoate as a major product. The reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst serves to activate the halogen, making it a more potent electrophile. masterorganicchemistry.com

It is important to control the reaction conditions, such as temperature and reaction time, to avoid over-halogenation or the formation of undesired isomers.

Directed Ortho-Metalation and Halogenation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new substituent. wikipedia.org

In the context of synthesizing precursors for this compound, a suitable DMG on a benzene ring can facilitate the introduction of the chloro and formyl groups. The ester group itself, or a precursor like a carboxylic acid, can act as a DMG, although amides and carbamates are often more effective. organic-chemistry.orguwindsor.ca The general mechanism involves the chelation of the organolithium reagent by the heteroatom of the DMG, which increases the kinetic acidity of the adjacent ortho-protons, leading to selective deprotonation. wikipedia.org

For instance, a plausible pathway could start with a protected benzoic acid derivative. The DMG would direct lithiation to an ortho-position. This aryllithium species can then react with a suitable electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide, to introduce the chloro substituent. Subsequent manipulation of another ortho-position could lead to the introduction of the formyl group, or a precursor that can be later converted to a formyl group. The sequence of these introductions is critical to achieving the desired 3,5-substitution pattern. The choice of base, solvent, and temperature are crucial parameters that must be optimized to ensure high regioselectivity and yield. uwindsor.ca

Esterification Protocols for the Benzoic Acid Moiety

The final step in the synthesis of the title compound, or a key step if starting from the corresponding acid, is the esterification of the 3-chloro-5-formylbenzoic acid.

Fischer Esterification and Transesterification Procedures

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org This equilibrium-driven reaction typically requires a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orglibretexts.org

To synthesize this compound, 3-chloro-5-formylbenzoic acid would be reacted with an excess of ethanol (B145695), which serves as both the reactant and the solvent. libretexts.orgmasterorganicchemistry.com The presence of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. youtube.com To drive the reaction towards the product, the water formed as a byproduct must be removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a large excess of the alcohol. libretexts.orgmasterorganicchemistry.com

Reactant 1 Reactant 2 Catalyst Conditions Yield
3-chloro-5-formylbenzoic acidEthanol (excess)H₂SO₄RefluxModerate to High
Benzoic AcidEthanolAmberlyst 1575°C~7-9% dergipark.org.tr
Benzoic AcidEthanolDeep Eutectic Solvent75°C~88% dergipark.org.tr
This table presents typical conditions for Fischer esterification and compares different catalysts for the esterification of benzoic acid, illustrating the range of possibilities.

Transesterification, while less direct for this specific synthesis, is another relevant procedure where an existing ester is converted into a different ester by reaction with an alcohol. For example, if Mthis compound were more readily available, it could be converted to the ethyl ester by heating with ethanol in the presence of an acid or base catalyst.

Activation of Carboxylic Acids for Ester Formation

To overcome the equilibrium limitations of Fischer esterification or to proceed under milder conditions, the carboxylic acid can be "activated". researchgate.net This involves converting the carboxylic acid into a more reactive derivative, which is then readily attacked by the alcohol.

A common method is the conversion of the carboxylic acid to an acyl chloride. 3-chloro-5-formylbenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-chloro-5-formylbenzoyl chloride. This highly reactive acyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, to give this compound in high yield. eurjchem.com

Another approach involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then esterified by the alcohol. Other activating agents include combinations like triphenylphosphine (B44618) and N-bromosuccinimide (NBS), which have been shown to be effective for the esterification of substituted benzoic acids. researchgate.net

Activating Agent Carboxylic Acid Alcohol Typical Conditions Key Feature
Thionyl Chloride (SOCl₂)3-chloro-5-formylbenzoic acidEthanolAnhydrous, often with base (e.g., pyridine)Forms highly reactive acyl chloride
Triphenylphosphine/NBSSubstituted Benzoic AcidsVarious AlcoholsMild, metal-freeEfficient for various substrates researchgate.net
POCl₃/DMAPVarious Carboxylic AcidsVarious AlcoholsMild, high yieldEffective for long-chain alcohols researchgate.net
This table summarizes various methods for activating carboxylic acids to facilitate ester formation.

Total Synthesis Routes and Stepwise Process Optimization

One-Pot and Cascade Reactions for Enhanced Efficiency

While a specific one-pot synthesis for this compound is not widely reported, the principles can be applied. For example, a process could be designed where a directed ortho-metalation is followed by quenching with an electrophile, and then a change in reaction conditions in the same pot initiates a second functionalization. Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are the pinnacle of this efficiency. rhhz.netresearchgate.net Designing a multi-component reaction for a seemingly simple molecule like this compound would be a significant synthetic challenge but would represent a highly efficient and elegant route.

Catalyst Screening and Performance Evaluation for Each Synthetic Step

The pivotal step in the synthesis of this compound is the esterification of 3-chloro-5-formylbenzoic acid. The choice of catalyst is critical to ensure high conversion, selectivity, and reaction rates. Both homogeneous and heterogeneous catalysts are employed for this transformation, each with its own set of advantages and disadvantages.

Homogeneous Catalysts: Traditional homogeneous catalysts for Fischer esterification include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TSA). dnu.dp.ua These catalysts are highly effective due to their high acidity, which leads to rapid protonation of the carboxylic acid. However, their use is associated with challenges such as corrosion of equipment, difficulty in separation from the reaction mixture, and the generation of acidic waste streams. dergipark.org.tr

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These materials offer the benefits of easy separation, reusability, and reduced environmental impact. For the esterification of benzoic acid and its derivatives, a variety of heterogeneous catalysts have been investigated, including:

Ion-exchange resins: Macro-porous resins like Amberlyst-15 have shown good catalytic activity in esterification reactions. dergipark.org.tr

Zeolites: These microporous aluminosilicates can be effective, although their small pore size can sometimes limit the access of bulky substrates.

Sulfated metal oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) exhibit superacidic properties and can effectively catalyze esterification.

Heteropolyacids: Supported heteropolyacids are also promising candidates due to their strong Brønsted acidity.

The performance of these catalysts is evaluated based on several parameters, including the conversion of the carboxylic acid, the yield of the ester, the reaction time, and the reaction temperature. The table below presents a representative comparison of different catalysts for the esterification of a substituted benzoic acid, which can be considered analogous to the synthesis of this compound.

CatalystCatalyst TypeReaction Temperature (°C)Reaction Time (h)Conversion of Benzoic Acid (%)Reference
Sulfuric AcidHomogeneous78595 researchgate.net
Amberlyst-15Heterogeneous80885 researchgate.net
p-Toluenesulfonic AcidHomogeneous110692 dnu.dp.ua
Deep Eutectic Solvent (p-TSA:BTEAC)Homogeneous75-88.3 (with ethanol) dergipark.org.tr

Kinetic and Thermodynamic Control in Reaction Pathways

The esterification of 3-chloro-5-formylbenzoic acid is a reversible reaction, and its outcome is governed by both kinetic and thermodynamic factors.

Thermodynamic Control: From a thermodynamic standpoint, the position of the equilibrium is determined by the change in Gibbs free energy (ΔG) of the reaction. To shift the equilibrium towards the formation of this compound, Le Chatelier's principle is applied. This can be achieved by:

Using an excess of one reactant: Typically, ethanol is used in large excess to drive the reaction forward. masterorganicchemistry.com

Removing water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to increase the yield of the ester. This is often accomplished through azeotropic distillation using a Dean-Stark apparatus. google.com

The equilibrium constant (K_eq) for the esterification of benzoic acid with ethanol is relatively small, indicating that the reaction does not proceed to completion on its own. The table below shows representative thermodynamic data for the esterification of benzoic acid.

ParameterValueReference
Equilibrium Constant (K_eq) at 80°C~4.0 dnu.dp.ua
Enthalpy of Reaction (ΔH)-5 to -20 kJ/mol researchgate.net

Kinetic Control: The rate of the esterification reaction is influenced by several factors, including temperature, catalyst concentration, and the nature of the reactants. The reaction generally follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. dnu.dp.ua

The presence of electron-withdrawing groups, such as the chloro and formyl groups on the aromatic ring of the substrate, can influence the reaction rate. These groups increase the acidity of the carboxylic acid, but they can also deactivate the aromatic ring towards electrophilic attack, which is a key step in the protonation of the carbonyl group. The Hammett equation can be used to correlate the reaction rates of substituted benzoic acids with the electronic properties of the substituents. acs.org

The activation energy (Ea) for the esterification of benzoic acid with alcohols is typically in the range of 40-60 kJ/mol, depending on the catalyst used. dnu.dp.ua Increasing the reaction temperature increases the reaction rate according to the Arrhenius equation. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decarboxylation of the carboxylic acid.

Process Intensification and Scalability Considerations for Industrial Applications

For the industrial production of this compound, process intensification and scalability are key considerations to ensure an efficient, cost-effective, and sustainable manufacturing process.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the esterification reaction, several process intensification techniques can be applied:

Reactive Distillation: This technique combines the chemical reaction and the separation of products in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation, driving the equilibrium towards the product side and significantly increasing the conversion.

Membrane Reactors: The use of pervaporation membranes can selectively remove water from the reaction mixture, thereby shifting the equilibrium and enhancing the yield of the ester. mdpi.com This method can be particularly advantageous as it can be operated at milder temperatures.

Microreactors: Performing the esterification in a continuous flow microreactor offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. cetjournal.it

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can significantly accelerate the reaction rate, leading to shorter reaction times and potentially higher yields. researchgate.netnih.govresearchgate.net

Scalability Considerations: When scaling up the synthesis of this compound from the laboratory to an industrial scale, several factors must be carefully considered:

Heat Management: The esterification reaction is typically exothermic, and efficient heat removal is crucial to maintain a stable reaction temperature and prevent runaway reactions, especially in large batch reactors. cetjournal.it

Mass Transfer: In heterogeneous catalytic systems, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Efficient stirring and reactor design are necessary to overcome mass transfer limitations.

Catalyst Separation and Recycling: For heterogeneous catalysts, a robust and efficient method for separating the catalyst from the reaction mixture and recycling it is essential for the economic viability of the process.

Downstream Processing: The purification of the final product, this compound, from the reaction mixture, which may contain unreacted starting materials, the catalyst, and byproducts, needs to be optimized for efficiency and cost. Techniques such as distillation, crystallization, and chromatography may be employed.

Solvent Selection and Recovery: The choice of solvent can impact reaction kinetics, solubility of reactants, and the ease of product separation. The efficient recovery and recycling of the solvent are important for both economic and environmental reasons. numberanalytics.com

By carefully considering these factors, a robust and scalable process for the industrial production of this compound can be developed.

Reactivity Profiles and Transformational Chemistry of Ethyl 3 Chloro 5 Formylbenzoate

Chemical Transformations of the Aromatic Aldehyde Functionality

The aldehyde group in Ethyl 3-chloro-5-formylbenzoate is the most reactive site for a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent aromatic ring influences its reactivity. The presence of an electron-withdrawing ethyl ester group and a chloro atom meta to the aldehyde can impact the reaction kinetics and product distributions.

Chemoselective Reduction Reactions: Formation of Benzylic Alcohols and Ethers

The aldehyde functionality of this compound can be selectively reduced to a primary benzylic alcohol without affecting the ethyl ester group. This chemoselectivity is typically achieved using mild reducing agents.

Research Findings: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a standard reagent for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield Ethyl 3-chloro-5-(hydroxymethyl)benzoate. The less reactive ethyl ester remains intact under these conditions.

The resulting benzylic alcohol can be further converted into a benzylic ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to furnish the ether product, such as Ethyl 3-chloro-5-(methoxymethyl)benzoate.

Reaction Reagent(s) Product
Aldehyde Reduction1. NaBH₄, EtOHEthyl 3-chloro-5-(hydroxymethyl)benzoate
Ether Formation1. NaH, THF 2. CH₃IEthyl 3-chloro-5-(methoxymethyl)benzoate

Oxidation Reactions: Conversion to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid, yielding 3-chloro-5-(ethoxycarbonyl)benzoic acid. This transformation requires an oxidizing agent strong enough to convert the aldehyde but mild enough to avoid hydrolysis of the ester group, although harsh conditions can lead to the formation of the dicarboxylic acid.

Research Findings: Common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄) under neutral or slightly acidic conditions, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). The reaction with Jones' reagent is typically rapid and efficient for converting aldehydes to carboxylic acids. msu.edu The resulting product, a benzoic acid derivative with an ester group, is a useful building block for further functionalization.

Reaction Reagent(s) Product
Aldehyde OxidationJones Reagent (CrO₃, H₂SO₄, acetone)3-Chloro-5-(ethoxycarbonyl)benzoic acid

Nucleophilic Addition Reactions: Synthesis of Secondary and Tertiary Alcohols, Cyanohydrins

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and the synthesis of secondary or tertiary alcohols.

Research Findings:

Secondary Alcohols: Grignard reagents (RMgX) and organolithium reagents (RLi) react with the aldehyde to form secondary alcohols after an aqueous workup. For example, the reaction with methylmagnesium bromide (CH₃MgBr) would yield Ethyl 3-chloro-5-(1-hydroxyethyl)benzoate.

Cyanohydrins: The addition of a cyanide ion, typically from sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an acid, results in the formation of a cyanohydrin, Ethyl 3-chloro-5-(cyano(hydroxy)methyl)benzoate. This reaction is reversible and base-catalyzed.

Starting Material Reagent(s) Product
This compound1. CH₃MgBr, Et₂O 2. H₃O⁺Ethyl 3-chloro-5-(1-hydroxyethyl)benzoate
This compoundNaCN, H⁺Ethyl 3-chloro-5-(cyano(hydroxy)methyl)benzoate

Carbonyl Condensation Reactions: Wittig, Horner-Wadsworth-Emmons, Knoevenagel, Henry Reactions

The aldehyde group readily participates in various condensation reactions to form new carbon-carbon double bonds.

Research Findings:

Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (Ph₃P=CHR) to convert the aldehyde into an alkene. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions. For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce Ethyl 3-chloro-5-vinylbenzoate. youtube.com

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a phosphonium ylide. wikipedia.org This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgconicet.gov.ar For example, reaction with triethyl phosphonoacetate in the presence of a base like sodium ethoxide would yield the corresponding cinnamate (B1238496) derivative.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or morpholine. scielo.brconsensus.appscielo.brresearchgate.net The reaction with ethyl 4-chloro-3-oxobutanoate has been shown to proceed in ionic liquids, offering a greener alternative to traditional solvents. scielo.brscielo.brresearchgate.net

Henry Reaction (Nitroaldol Reaction): The aldehyde reacts with a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitro alcohol. This product can be subsequently dehydrated to a nitroalkene or reduced to a β-amino alcohol.

Reaction Type Reagent(s) General Product
WittigPh₃P=CHRAlkene
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂CO₂Et, NaOEt(E)-Alkene
KnoevenagelCH₂(CO₂H)₂, Piperidineα,β-Unsaturated acid
HenryCH₃NO₂, Baseβ-Nitro alcohol

Imine and Oxime Formation: Derivatization with Nitrogen Nucleophiles

The aldehyde reacts with primary amines and related nitrogen nucleophiles in a condensation reaction to form carbon-nitrogen double bonds.

Research Findings:

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) under acidic catalysis results in the formation of an imine. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction is also typically carried out under slightly acidic conditions. The resulting oximes can exist as E and Z isomers.

Reactant Reagent Product Type
This compoundR-NH₂, H⁺Imine (Schiff Base)
This compoundNH₂OH·HCl, NaOAcOxime

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids or formate (B1220265) esters using peroxy acids.

Research Findings: In the case of an aromatic aldehyde like this compound, the Baeyer-Villiger oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of a formate ester, Ethyl 3-chloro-5-(formyloxy)benzoate. This reaction involves the migration of the aryl group to the oxygen atom of the peroxy acid. The resulting formate ester can be readily hydrolyzed under acidic or basic conditions to the corresponding phenol (B47542), Ethyl 3-chloro-5-hydroxybenzoate.

Reaction Reagent(s) Intermediate Product Final Product (after hydrolysis)
Baeyer-Villiger Oxidationm-CPBAEthyl 3-chloro-5-(formyloxy)benzoateEthyl 3-chloro-5-hydroxybenzoate

Reactions Involving the Aromatic Chloro Moiety

The chloro group on the aromatic ring of this compound serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, Heck, Negishi Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of various substrates.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent. Chloroanthraquinones have been shown to undergo facile Suzuki-Miyaura cross-coupling with substituted phenylboronic acids using catalysts like Pd(PPh₃)₄. researchgate.net While specific studies on this compound are not abundant, the reactivity of similar chloroarenes suggests its viability in such transformations. researchgate.net A range of aryl boronic esters have been developed that are stable on silica (B1680970) gel and highly reactive under Suzuki-Miyaura coupling conditions, offering potential advantages over traditional boronic acids. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org While direct examples with this compound are not detailed, the general applicability of Sonogashira coupling to aryl chlorides makes it a probable transformation for this substrate. wikipedia.orgorganic-chemistry.orglibretexts.org The use of aqueous ammonia (B1221849) as a base under mild conditions has been shown to be effective in carbonylative Sonogashira couplings. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. organic-chemistry.org This palladium-catalyzed process is known for its high trans selectivity. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl chloride. sigmaaldrich.com This method is known for its mild reaction conditions and tolerance of various functional groups. sigmaaldrich.comnih.gov The in-situ formation of organozinc reagents from organic halides followed by Negishi coupling has been demonstrated in flow chemistry, offering a versatile approach. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Typical Catalyst System Key Features
Suzuki-Miyaura Organoboron Reagent Pd(PPh₃)₄, Base Forms biaryl compounds.
Sonogashira Terminal Alkyne Pd Catalyst, Cu(I) Co-catalyst, Base Creates arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org
Heck Alkene Pd Catalyst, Base Forms substituted alkenes with high trans selectivity. organic-chemistry.org
Negishi Organozinc Reagent Pd Catalyst Mild conditions, good functional group tolerance. sigmaaldrich.comnih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, as well as heterocycles. semanticscholar.orgresearchgate.netresearchgate.net The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing the reaction conditions. semanticscholar.org Non-polar solvents and strong organic bases like sodium tert-butoxide or cesium carbonate often yield good results. semanticscholar.org

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann Condensation)

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. These reactions are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Activated Nucleophiles

The electron-withdrawing nature of the formyl and ester groups on the benzene (B151609) ring can activate the chloro substituent towards nucleophilic aromatic substitution (SNAr) with strong nucleophiles like alkoxides or thiolates.

Magnesium-Halogen Exchange and Other Organometallic Reagent Preparations

The chloro group can be converted into an organometallic species through a magnesium-halogen exchange reaction. harvard.edu This transformation typically employs a Grignard reagent like isopropylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity. researchgate.netrsc.org The resulting arylmagnesium reagent can then be reacted with various electrophiles. harvard.eduuni-muenchen.de This method is particularly useful for preparing functionalized Grignard reagents that are otherwise difficult to access. uni-muenchen.desigmaaldrich.com

Modifications of the Ester Functionality

The ethyl ester group of this compound can undergo several common transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-formylbenzoic acid, under acidic or basic conditions.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Amidation: The ester can be converted to an amide by reaction with an amine. This can be achieved directly or via the corresponding carboxylic acid. Various coupling agents can facilitate the direct amidation of carboxylic acids with amines. lookchemmall.com The amidation of ethyl chloroacetate (B1199739) with amines has been reported, suggesting the feasibility of this transformation. researchgate.net

Hydrolysis and Saponification to Carboxylic Acids under Acidic or Basic Conditions

The ester functionality of this compound is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid, 3-chloro-5-formylbenzoic acid.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ethyl ester proceeds via a reversible nucleophilic acyl substitution. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium can be shifted towards the carboxylic acid by using a large excess of water.

Saponification (Base-Promoted Hydrolysis):

The saponification of this compound is an irreversible process that occurs upon treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically performed in a mixture of water and an organic solvent, like ethanol, to ensure the solubility of the ester. The resulting product is the sodium or potassium salt of the carboxylic acid, which can then be neutralized with a strong acid to afford 3-chloro-5-formylbenzoic acid.

ReactionReagents and ConditionsProduct
Acidic HydrolysisThis compound, H₂O, H₂SO₄ (cat.), heat3-chloro-5-formylbenzoic Acid
SaponificationThis compound, NaOH, H₂O/Ethanol, heat; then HCl (aq)3-chloro-5-formylbenzoic Acid

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst and a large excess of an alcohol, this compound can be converted to a different ester. For example, reaction with methanol would yield Mthis compound. The use of the desired alcohol as the solvent helps to drive the equilibrium towards the product. masterorganicchemistry.com

Base-Catalyzed Transesterification:

Alternatively, a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol, can be used. For instance, using sodium methoxide (B1231860) in methanol would also produce Mthis compound.

Reactant AlcoholCatalystProduct
MethanolH₂SO₄ or NaOCH₃Mthis compound
n-ButanolH₂SO₄ or NaO(n-Bu)n-Butyl 3-chloro-5-formylbenzoate

Reductive Transformations to Benzylic Alcohols and Ethers

The aldehyde and ester groups of this compound can be reduced to the corresponding alcohols. The choice of reducing agent determines the outcome of the reaction.

Selective Reduction of the Aldehyde:

The aldehyde group is more reactive towards nucleophilic reducing agents than the ester group. Therefore, a mild reducing agent like sodium borohydride (NaBH₄) can be used to selectively reduce the formyl group to a hydroxymethyl group, yielding Ethyl 3-chloro-5-(hydroxymethyl)benzoate. This reaction is typically carried out in an alcoholic solvent like ethanol or methanol at low temperatures. iwu.edu

Reduction of Both Aldehyde and Ester:

A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the ester functionalities. This reaction, performed in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran, results in the formation of (3-chloro-5-(hydroxymethyl)phenyl)methanol.

Reductive Etherification:

Under specific conditions, the formyl group can undergo reductive etherification. For example, reaction with an alcohol in the presence of a reducing agent can lead to the formation of an ether.

ReagentFunctional Group(s) ReducedProduct
Sodium Borohydride (NaBH₄)AldehydeEthyl 3-chloro-5-(hydroxymethyl)benzoate
Lithium Aluminum Hydride (LiAlH₄)Aldehyde and Ester(3-chloro-5-(hydroxymethyl)phenyl)methanol

Claisen Condensation and Related Enolate Chemistry

The ester group of this compound can act as an electrophile in Claisen condensation reactions. However, since it lacks α-hydrogens, it cannot form an enolate itself and can only serve as the acceptor component in a crossed Claisen condensation. chemistrysteps.com

In a crossed Claisen condensation, an enolate of another ester or a ketone attacks the carbonyl carbon of this compound. For this reaction to be efficient, the other carbonyl component must be able to form an enolate. For example, reacting this compound with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide would yield a β-keto ester. chemistrysteps.com

The aldehyde group can also participate in related condensation reactions, such as the Claisen-Schmidt condensation, where it reacts with a ketone or another aldehyde in the presence of a base.

ReactantBaseProduct Type
Ethyl acetateSodium ethoxideβ-keto ester
AcetoneSodium hydroxideα,β-unsaturated ketone

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-5-formylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

Chlorination : Introduce chlorine at the 3-position using agents like PCl₅ or SOCl₂ under anhydrous conditions (e.g., reflux in toluene) .

Formylation : Install the 5-formyl group via the Vilsmeier-Haack reaction (using DMF and POCl₃) or oxidation of a methyl precursor (e.g., using KMnO₄ under acidic conditions).

Esterification : Protect the carboxylic acid group by reacting with ethanol in the presence of H₂SO₄ or DCC.
Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess POCl₃ for formylation), and controlling temperature to minimize side reactions like ester hydrolysis .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The formyl proton (CHO) appears as a singlet at δ 9.8–10.2 ppm. The ethyl ester group (CH₂CH₃) shows a quartet at δ 4.3–4.4 ppm and a triplet at δ 1.3–1.4 ppm. Aromatic protons are split due to chloro and formyl substituents .
  • ¹³C NMR : The formyl carbon resonates at δ 190–195 ppm, while the ester carbonyl appears at δ 165–170 ppm.
  • IR Spectroscopy : Strong peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms the molecular weight. Fragmentation patterns (e.g., loss of COOEt or Cl) validate the structure .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Q. What are the solubility and stability considerations for this compound in different solvents?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM, chloroform). Ethanol and acetone are suitable for recrystallization .
  • Stability :
  • Hydrolyzes under strong acidic/basic conditions. Store in anhydrous environments at 2–8°C.
  • Light-sensitive due to the formyl group; use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. The formyl and ester groups act as electron-withdrawing groups (EWGs), directing nucleophiles to the para position of the chloro substituent.
  • Transition State Analysis : Calculate activation energies for SNAr pathways (e.g., with amines or thiols). Compare with experimental kinetics (e.g., via UV-Vis monitoring) to validate predictions .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity’s impact on reaction rates .

Q. What strategies resolve contradictions between experimental and theoretical data in the compound’s reaction mechanisms?

  • Methodological Answer :
  • Control Experiments : Test competing pathways (e.g., radical vs. ionic mechanisms) using radical traps (TEMPO) or isotopic labeling (e.g., ¹⁸O in ester groups) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Use FTIR or Raman to detect intermediates (e.g., Meisenheimer complexes in SNAr) and reconcile with computational transition states .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve outcomes?

  • Methodological Answer :
  • Challenges : Low melting point and tendency to form oils due to flexible ester groups.
  • Solutions :

Slow Evaporation : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystallization.

Seeding : Introduce microcrystals from analogous compounds (e.g., Ethyl 2,4-dichloro-5-formylbenzoate ).

Co-Crystallization : Add hydrogen-bond donors (e.g., urea or thiourea derivatives) to stabilize the lattice.

  • X-Ray Diffraction : Confirm crystal packing using synchrotron sources for weakly diffracting crystals .

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